molecular formula C13H15N3O3 B12691567 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone CAS No. 108664-53-5

3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone

Cat. No.: B12691567
CAS No.: 108664-53-5
M. Wt: 261.28 g/mol
InChI Key: CGKBFQNXHHEDCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is a triazole-containing organic compound characterized by a propiophenone backbone with methoxy groups at the 3- and 4'-positions and a 1,2,4-triazole substituent at the 2-position. The 1,2,4-triazole moiety is a hallmark of bioactive molecules, often associated with antifungal, herbicidal, and pharmaceutical activities .

Properties

CAS No.

108664-53-5

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-methoxy-1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C13H15N3O3/c1-18-7-12(16-9-14-8-15-16)13(17)10-3-5-11(19-2)6-4-10/h3-6,8-9,12H,7H2,1-2H3

InChI Key

CGKBFQNXHHEDCL-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)C1=CC=C(C=C1)OC)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Compound Name Key Substituents Biological Activity Synthesis Method Reference
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone Propiophenone backbone; 3- and 4'-methoxy; 2-(1H-1,2,4-triazol-1-yl) Presumed antifungal/agrochemical Likely via Michael addition or α-halogenated ketone reaction (similar to )
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Quinazolinone core; 2,4-dichlorophenyl; triazole substituent Fungicide Multi-step heterocyclic synthesis
Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Fluoro-substituted quinazolinone; dichlorophenyl; triazole Broad-spectrum fungicide Halogenation and cyclization steps
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl; phenylsulfonyl; ethanone-thioether linkage Antifungal/antimicrobial (research use) Reaction of triazole with α-halogenated ketone in ethanolic NaOEt
β-(1,2,4-Triazol-1-yl)-L-alanine Alanine backbone; triazole substituent Metabolite of myclobutanil (fungicide) Michael addition of triazole to dehydroalanine ester

Key Structural Differences and Implications

  • Backbone Variability: The target compound’s propiophenone backbone contrasts with quinazolinone (quinconazole) or alanine (β-triazolyl-alanine) cores.
  • Substituent Effects: Methoxy Groups: The 3- and 4'-methoxy groups in the target compound may enhance electron-donating effects, stabilizing interactions with cytochrome P450 enzymes (common targets for triazole antifungals) . Sulfonyl and Thioether Groups: The sulfonyl group in the ethanone-thioether analog () introduces strong electron-withdrawing effects, which could alter redox stability and target specificity .

Biological Activity

3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is a compound featuring a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : Contributes to its biological activity.
  • Methoxy Groups : Enhance solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Triazole CC. albicans8 µg/mL

Anti-inflammatory Effects

Compounds with triazole moieties have been identified as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, one study demonstrated that a triazole derivative exhibited a COX-2 IC50 value of 20.5 µM, outperforming traditional anti-inflammatory drugs like indomethacin in selectivity and efficacy.

Case Study: COX Inhibition
A synthesized triazole derivative was tested in vivo for its anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention due to their ability to inhibit cellular proliferation in various cancer cell lines. A study involving the NCI-60 cell panel found that certain triazoles displayed over 60% inhibition of cell growth in multiple cancer types.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Tested% Cell Growth Inhibition
MCF7Triazole D75%
DU-145Triazole E85%
A549Triazole F70%

The biological activity of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation.
  • Antioxidant Properties : Some triazoles demonstrate the ability to scavenge free radicals, reducing oxidative stress.

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